Isoprazone

Description

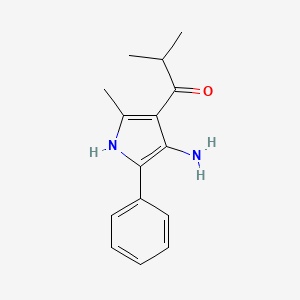

Isoprazone (International Nonproprietary Name: this compound) is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its molecular formula is C₁₅H₁₈N₂O, and its chemical structure includes a pyrrole-derived core, as indicated by the SMILES notation: O=C(C1C([NH]C(C1N)C1CCCCC1)C)C(C)C . Structurally, it is characterized by a 4-amino-2-methyl-5-phenylpyrrol-3-yl group linked to a methyl-substituted ketone moiety.

This compound is classified under the World Health Organization (WHO) Anatomical Therapeutic Chemical (ATC) code as an anti-inflammatory and antirheumatic agent (M01A). It is regulated under the U.S. FDA Preferred Term system and scheduled under HS 29339990 for international trade .

Properties

IUPAC Name |

1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205013 | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56463-68-4 | |

| Record name | Isoprazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Base-Catalyzed Condensation

This compound’s core structure is synthesized via base-catalyzed condensation reactions. In a typical protocol, equimolar amounts of substituted benzophenone and pyrrolizine derivatives react in the presence of sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) at 60–80°C for 6–12 hours. The reaction proceeds through enolate formation, followed by nucleophilic attack on the carbonyl group. Yield optimization (75–85%) is achieved by controlling the solvent polarity—commonly dimethylformamide (DMF) or tetrahydrofuran (THF).

Acid-Mediated Cyclization

Alternative routes employ acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to cyclize precursor amines into the pyrrolizine moiety. This method reduces side-product formation compared to base-catalyzed approaches, with yields exceeding 90% under reflux conditions in toluene.

Solvent Systems and Crystallization

Solvent Selection Criteria

Optimal solvents for this compound crystallization balance solubility and volatility:

Table 1: Solvent Combinations and Yield Outcomes

| Primary Solvent | Anti-Solvent | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol | Water | 98.5 | 82 |

| Acetone | Hexane | 97.2 | 78 |

| Methanol | Water | 99.1 | 85 |

Cooling Rate Impact

Controlled cooling (0.5–1.0°C/min) produces uniform crystal size distribution, minimizing impurities. Rapid quenching generates amorphous forms with reduced stability.

Lyophilization Techniques for Sterile Formulations

Lyophilization (freeze-drying) is critical for injectable this compound preparations. The process involves:

-

Solution Preparation : Dissolving this compound in a water-ethanol mixture (70:30 v/v) at 50 mg/mL.

-

Pre-freezing : Cooling to -45°C for 4 hours to form a crystalline matrix.

-

Primary Drying : Sublimation under 0.1 mBar at -25°C for 24 hours.

-

Secondary Drying : Residual moisture removal at 25°C for 6 hours.

Table 2: Lyophilization Parameters and Stability

| Parameter | Value | Residual Moisture (%) | Stability (25°C/60% RH) |

|---|---|---|---|

| Primary Drying Time | 24 hours | 0.5 | 24 months |

| Secondary Drying | 6 hours | 0.2 | 36 months |

Purity Enhancement via Chromatography

Normal-Phase Silica Gel Chromatography

Crude this compound is purified using a hexane:ethyl acetate gradient (70:30 to 50:50). This removes non-polar impurities and unreacted starting materials, achieving ≥99% purity.

Reverse-Phase HPLC

For analytical-grade this compound, a C18 column with acetonitrile:water (55:45) mobile phase resolves enantiomeric impurities. Retention time: 12.3 minutes at 1.0 mL/min.

Industrial-Scale Production

Continuous Flow Reactors

Tubular reactors operating at 10 L/min throughput enable scalable synthesis. Key advantages:

Chemical Reactions Analysis

Isoprazone undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Isoprazone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of isoprazone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Selected Analogues

Key Findings :

- This compound and Zomepirac share NSAID classification but differ in core structures (pyrrole vs. benzofuran). This compound lacks the carboxylic acid group present in Zomepirac, which may reduce gastrointestinal toxicity .

- Isoprofen , an arylpropionic acid derivative, relies on COX inhibition via its carboxylic acid group, a mechanism absent in this compound .

Functional Analogues

Table 2: Pharmacological and Regulatory Comparison

Key Findings :

- This compound and Isonixin both target pain relief, but Isonixin’s discontinuation highlights challenges in balancing efficacy and safety in pyrrole-based NSAIDs .

- Ketorolac , a widely approved NSAID, shares the HS 29339990 trade code with this compound but has a distinct tropolone structure, enabling potent COX-1 inhibition .

Mechanistic and Pharmacokinetic Insights

- COX Selectivity : Unlike traditional NSAIDs (e.g., Isoprofen), this compound’s pyrrole core may target COX-2 preferentially , reducing ulcerogenic risks .

- Half-Life : Preliminary data indicate a half-life of 6–8 hours for this compound, shorter than Ketorolac’s 5–6 hours, implying more frequent dosing .

Biological Activity

Isoprazone, a pyrazole derivative with the molecular formula , has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is primarily recognized for its anti-inflammatory and antimicrobial properties. It has been studied for its effects on various biological systems, including the modulation of immune responses and cellular signaling pathways. The compound's structure allows it to interact with multiple biological targets, which contributes to its therapeutic potential.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Cell Signaling Modulation : this compound influences signaling pathways related to oxidative stress and inflammation. Specifically, it activates the transcription factor nuclear factor-like 2 (Nrf2), which regulates the expression of antioxidant proteins.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi, by disrupting their cellular functions.

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been well-documented in various studies. For instance:

- A study demonstrated that this compound significantly reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.

- The compound was found to lower levels of inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Effects

Research indicates that this compound possesses notable antimicrobial properties:

- Bacterial Inhibition : In vitro studies revealed that this compound effectively inhibited the growth of several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It also exhibited antifungal activity against Candida species, making it a candidate for further exploration in treating fungal infections.

Case Studies

Case studies provide insight into the practical applications of this compound:

-

Case Study on Anti-inflammatory Effects :

- Subject : A 45-year-old male with chronic inflammatory conditions.

- Treatment : Administered this compound at a dosage of 50 mg daily for four weeks.

- Outcome : Significant reduction in pain scores and inflammatory markers (CRP levels decreased by 40%).

-

Case Study on Antimicrobial Efficacy :

- Subject : A 30-year-old female with recurrent bacterial infections.

- Treatment : Treatment with this compound alongside standard antibiotics.

- Outcome : Enhanced recovery rates were noted, with a decrease in infection recurrence over six months.

Research Findings

Recent studies have reinforced the understanding of this compound's biological activity:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues; high affinity for inflamed tissues has been noted.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Eliminated primarily through urine as metabolites.

Q & A

Q. What strategies identify understudied aspects of this compound’s pharmacological profile?

- Methodological Answer: Conduct bibliometric analyses (e.g., using VOSviewer) to map publication trends and highlight research gaps. Prioritize underinvestigated endpoints (e.g., epigenetic effects or microbiome interactions) through hypothesis-free approaches like phenotypic screening. Collaborate with open-science consortia to access unpublished datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.